molecular formula C10H7BrF2 B2673311 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene CAS No. 2230808-64-5

3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene

Cat. No.: B2673311
CAS No.: 2230808-64-5
M. Wt: 245.067
InChI Key: DHAYOQSGJKTRHI-UHFFFAOYSA-N
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Description

3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene: is a chemical compound with the molecular formula C10H7BrF2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclopropane ring fused with an indene structure

Scientific Research Applications

Chemistry: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is used as a building block in organic synthesis for the preparation of complex molecules and materials.

Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of novel pharmaceuticals and biologically active molecules. It can be used in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and brominating agents.

    Bromination: The indene derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles, resulting in the formation of larger ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while cycloaddition reactions can produce various polycyclic compounds.

Mechanism of Action

The mechanism by which 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

  • 3-bromo-1,1-difluoro-1H,1aH,6H,7H,7aH-cyclopropa[a]naphthalen-1a-ol
  • 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Uniqueness: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is unique due to the presence of both bromine and fluorine atoms on a cyclopropane ring fused with an indene structure. This combination of functional groups and ring systems imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-bromo-1,1-difluoro-6,6a-dihydro-1aH-cyclopropa[a]indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2/c11-6-2-1-5-3-8-9(7(5)4-6)10(8,12)13/h1-2,4,8-9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAYOQSGJKTRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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